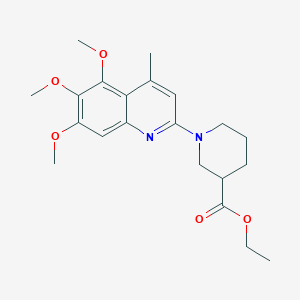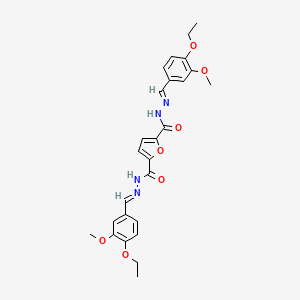
ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate, also known as ETP-101, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. ETP-101 belongs to the class of quinoline-based compounds and is known for its unique pharmacological properties.
Wirkmechanismus
The exact mechanism of action of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate can inhibit the formation of amyloid beta plaques, reduce oxidative stress, and inhibit the activity of acetylcholinesterase. In vivo studies have shown that ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development. However, one of the limitations of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is its relatively low yield, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. One area of research is the optimization of the synthesis method to increase the yield of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate and its potential therapeutic applications. Other future directions may include the development of new derivatives of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate with improved pharmacological properties. Overall, the study of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has the potential to lead to the development of new treatments for neurodegenerative diseases and other conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects, which may be attributed to its ability to inhibit the formation of amyloid beta plaques and reduce oxidative stress in the brain. Additionally, ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-6-28-21(24)14-8-7-9-23(12-14)17-10-13(2)18-15(22-17)11-16(25-3)19(26-4)20(18)27-5/h10-11,14H,6-9,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOPMKRLRUBNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=CC(=C(C(=C3C(=C2)C)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(diethylamino)-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B3868322.png)
![4-{2-[4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B3868326.png)
![ethyl 1-hydroxy-8-methyl-3,11-dioxa-9-azatricyclo[4.3.1.1~2,5~]undec-7-ene-7-carboxylate](/img/structure/B3868335.png)

![6-chloro-2-(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B3868343.png)
![N-(4-chlorobenzyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868369.png)



![4-fluorobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3868392.png)
![N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B3868396.png)